molecular formula C12H14N2O2 B7602778 N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide

N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B7602778
M. Wt: 218.25 g/mol
InChI Key: OSWFARDZPUJDCE-UHFFFAOYSA-N
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Description

N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide: is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with an appropriate acylating agent. One common method is the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzoxazole derivatives have been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

  • 2-Phenyl benzoxazole sulfonamide
  • 2-Piperidine-benzoxazole sulfonamide
  • Indole derivatives

Comparison: N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Compared to other benzoxazole derivatives, it may exhibit different binding affinities and selectivities towards molecular targets. Indole derivatives, although structurally different, share some similar biological activities, such as antimicrobial and anticancer properties .

Properties

IUPAC Name

N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)12-14-10-6-9(13-8(3)15)4-5-11(10)16-12/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWFARDZPUJDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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